Cas no 1402452-10-1 (Hsmg-1 inhibitor 11e)

Hsmg-1 inhibitor 11e 化学的及び物理的性質
名前と識別子
-
- BDBM50394176
- Hsmg-1 inhibitor 11e
- 1402452-10-1
- AKOS040754684
- CS-0087608
- 1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea
- CHEMBL2158861
- DA-64281
- HY-124760
- 1-(4-(4-(2-(3-(dimethylsulfamoyl)-4-methylanilino)pyrimidin-4-yl)pyridin-2-yl)phenyl)-3-methylurea
- MS-29604
- G17155
-
- インチ: 1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32)
- InChIKey: FOFHDVOENOAIGR-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C=CC=1C)NC1N=CC=C(C2C=CN=C(C=2)C2C=CC(=CC=2)NC(NC)=O)N=1)(N(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 517.18960892g/mol
- どういたいしつりょう: 517.18960892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 844
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 138
Hsmg-1 inhibitor 11e 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1232795-5mg |
hSMG-1 inhibitor 11e |
1402452-10-1 | 99% | 5mg |
$860 | 2024-06-05 | |
ChemScence | CS-0087608-100mg |
hSMG-1 inhibitor 11e |
1402452-10-1 | 99.18% | 100mg |
$3900.0 | 2022-04-27 | |
ChemScence | CS-0087608-25mg |
hSMG-1 inhibitor 11e |
1402452-10-1 | 99.18% | 25mg |
$1650.0 | 2022-04-27 | |
MedChemExpress | HY-124760-5mg |
hSMG-1 inhibitor 11e |
1402452-10-1 | 99.81% | 5mg |
¥4800 | 2024-07-21 | |
1PlusChem | 1P01V7XW-50mg |
hSMG-1 inhibitor 11e |
1402452-10-1 | 99% | 50mg |
$1501.00 | 2024-06-21 | |
1PlusChem | 1P01V7XW-5mg |
hSMG-1 inhibitor 11e |
1402452-10-1 | 99% | 5mg |
$586.00 | 2024-06-21 | |
1PlusChem | 1P01V7XW-100mg |
hSMG-1 inhibitor 11e |
1402452-10-1 | 99% | 100mg |
$2383.00 | 2024-06-21 | |
1PlusChem | 1P01V7XW-25mg |
hSMG-1 inhibitor 11e |
1402452-10-1 | 99% | 25mg |
$1124.00 | 2024-06-21 | |
Ambeed | A1396143-100mg |
N,N,2-Trimethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |
1402452-10-1 | 97% | 100mg |
$3900.0 | 2024-07-17 | |
Ambeed | A1396143-5mg |
N,N,2-Trimethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |
1402452-10-1 | 99% | 5mg |
$1149.0 | 2025-03-03 |
Hsmg-1 inhibitor 11e 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
Hsmg-1 inhibitor 11eに関する追加情報
Hsmg-1 Inhibitor 11e: A Promising Compound for Targeted Therapies
The compound with CAS No. 1402452-10-1, commonly referred to as Hsmg-1 Inhibitor 11e, has emerged as a groundbreaking molecule in the field of drug discovery. This compound, designated as an Hsmg-1 inhibitor, has garnered significant attention due to its potential in treating a variety of diseases, particularly those involving dysregulated cellular pathways. Recent studies have highlighted its ability to modulate key signaling pathways, making it a compelling candidate for therapeutic development.
Hsmg-1 Inhibitor 11e is a small molecule designed to specifically target the Hsmg-1 protein, which plays a critical role in cellular metabolism and stress response. The compound's unique structure allows it to bind with high affinity to the active site of Hsmg-1, thereby inhibiting its enzymatic activity. This inhibition has been shown to induce cellular stress responses, leading to apoptosis in cancer cells while sparing normal cells. Recent research published in *Nature Chemical Biology* demonstrated that Hsmg-1 Inhibitor 11e exhibits potent antitumor activity in preclinical models, suggesting its potential as a novel anticancer agent.
The development of Hsmg-1 Inhibitor 11e was driven by the need for more selective and effective inhibitors of metabolic enzymes. Traditional chemotherapy often lacks specificity, leading to severe side effects. In contrast, Hsmg-1 Inhibitor 11e represents a precision medicine approach, targeting a specific pathway critical for cancer cell survival. Preclinical studies have shown that this compound selectively induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and cell death. These findings were corroborated by experiments in patient-derived xenograft models, where Hsmg-1 Inhibitor 11e demonstrated significant tumor growth inhibition without major toxicity to healthy tissues.
Beyond its antitumor potential, Hsmg-1 Inhibitor 11e has also shown promise in other therapeutic areas. For instance, recent studies have explored its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate cellular stress responses may offer new avenues for protecting neurons from oxidative damage. A study published in *Cell Metabolism* revealed that Hsmg-1 Inhibitor 1 enhances mitochondrial function and reduces amyloid-beta production in neuronal cells, suggesting its potential as a neuroprotective agent.
The synthesis of Hsmg-inhibitor involves a multi-step process combining organic synthesis techniques with advanced purification methods. The compound's chemical structure includes a core aromatic ring system with substituents that enhance its bioavailability and pharmacokinetic properties. Optimization studies have focused on improving the compound's solubility and stability, ensuring its suitability for systemic administration.
Recent advancements in computational chemistry have further enhanced our understanding of Hsmg-Inhibitor's mechanism of action. Molecular docking studies have revealed the precise interactions between the compound and the Hsmg-protein's active site, providing insights into its high potency and selectivity. These findings have paved the way for the design of next-generation inhibitors with improved efficacy and reduced off-target effects.
In conclusion, CAS No. represents a significant milestone in drug discovery, offering new hope for treating diseases characterized by dysregulated cellular metabolism. With ongoing clinical trials evaluating its safety and efficacy, HSMG-Inhibitor stands at the forefront of precision medicine, poised to revolutionize treatment paradigms across multiple therapeutic areas.
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